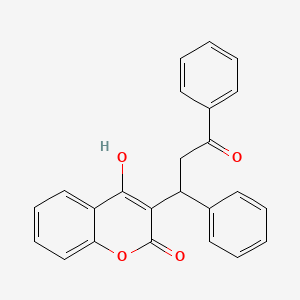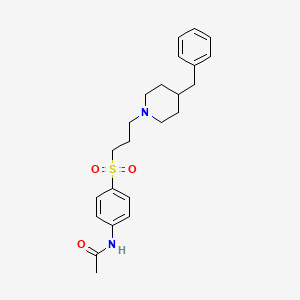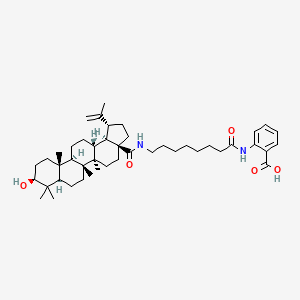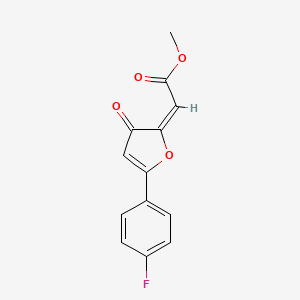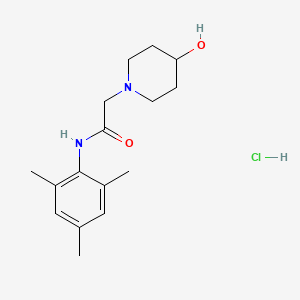
1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a chemical compound with a complex structure.
Preparation Methods
The synthesis of 1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves several steps. The synthetic routes typically include the reaction of piperidine with acetic anhydride, followed by the introduction of the 4-hydroxy-N-(2,4,6-trimethylphenyl) group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it has potential applications in studying enzyme interactions and cellular processes. In medicine, it may be explored for its therapeutic properties, including potential use as a drug candidate. In industry, it can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 1-Piperidineacetamide, 4-hydroxy-N-(2,4,6-trimethylphenyl)-, monohydrochloride stands out due to its unique structural features and properties. Similar compounds may include other piperidine derivatives or acetamide compounds, but the presence of the 4-hydroxy-N-(2,4,6-trimethylphenyl) group adds distinct characteristics that can influence its reactivity and applications.
Properties
CAS No. |
123202-94-8 |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-11-8-12(2)16(13(3)9-11)17-15(20)10-18-6-4-14(19)5-7-18;/h8-9,14,19H,4-7,10H2,1-3H3,(H,17,20);1H |
InChI Key |
KFUDEKORQNSKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCC(CC2)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


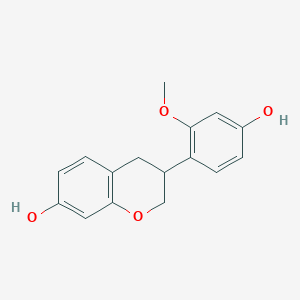



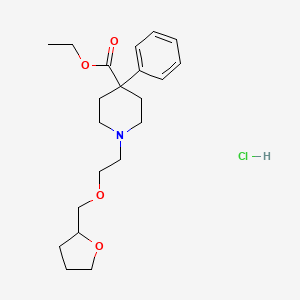
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
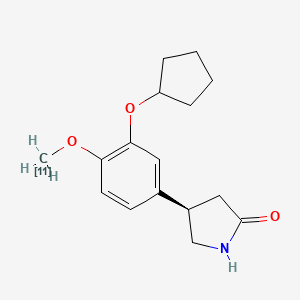
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)

